molecular formula C20H19ClN2O4S B298344 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298344
M. Wt: 418.9 g/mol
InChI Key: PYEJOGOZDWRRER-GNYMFXGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, commonly known as CMET, is a thiazolidinone derivative that has been found to exhibit various biological activities. CMET has been the subject of numerous scientific research studies due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of CMET is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. CMET has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), two proteins that play important roles in cell growth and survival. CMET has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CMET has been found to exhibit various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, reduction of blood glucose levels, improvement of insulin sensitivity, protection of pancreatic beta cells, and reduction of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMET in lab experiments is its ability to inhibit the growth and proliferation of various cancer cell lines, making it a potential candidate for anti-cancer drug development. However, the limitations of using CMET in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of CMET, including:
1. Optimization of synthesis methods to improve yield and purity of CMET.
2. Investigation of the structure-activity relationship of CMET to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of CMET in animal models to assess its potential as a therapeutic agent.
4. Investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of CMET.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of CMET.
In conclusion, CMET is a thiazolidinone derivative that has shown potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMET have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CMET and to develop more potent and selective analogs for clinical use.

Synthesis Methods

The synthesis of CMET involves the reaction of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione with 4-methoxyaniline in the presence of ethanol and a catalytic amount of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained as a yellow solid after recrystallization.

Scientific Research Applications

CMET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, CMET has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, CMET has been found to exhibit anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. CMET has also been shown to protect pancreatic beta cells, which are responsible for producing insulin, from oxidative stress-induced damage.
In inflammation research, CMET has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.

properties

Product Name

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-ethyl-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O4S/c1-4-23-19(25)17(11-12-9-15(21)18(24)16(10-12)27-3)28-20(23)22-13-5-7-14(26-2)8-6-13/h5-11,24H,4H2,1-3H3/b17-11-,22-20?

InChI Key

PYEJOGOZDWRRER-GNYMFXGWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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